1-(2-Methylpropyl)cyclobutane-1-carbonitrile
Description
1-(2-Methylpropyl)cyclobutane-1-carbonitrile is a nitrile-functionalized cyclobutane derivative with a branched alkyl substituent (2-methylpropyl, or isobutyl) at the 1-position of the cyclobutane ring. The compound is characterized by its strained four-membered cyclobutane ring and a polar nitrile group, which confer unique physicochemical properties.
Properties
IUPAC Name |
1-(2-methylpropyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKNHGLDWRFJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
Catalyst-Enabled Polar Strain-Release : The use of silver π-acid catalysts, such as AgBF₄, facilitates the highly chemo- and diastereoselective opening of BCBs with nucleophiles like hydroxyarenes or nitriles, leading to functionalized cyclobutane derivatives.
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- Catalyst loading: typically 2.5 mol% AgBF₄
- Solvent: often polar aprotic solvents such as acetonitrile
- Temperature: ambient or slightly elevated temperatures
- Substrate scope: wide, including various nucleophiles and substituted BCBs
Preparation of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile
- Starting Material : Bicyclo[1.1.0]butane derivatives substituted at the bridgehead position with a 2-methylpropyl group.
- Reaction : The BCB undergoes nucleophilic attack at the strained central bond, facilitated by the silver catalyst, capturing the nitrile nucleophile to form the targeted nitrile-substituted cyclobutane.
Research Findings
- The process achieves high selectivity (>98:2 diastereomeric ratio) and broad substrate scope, including functional groups compatible with medicinal chemistry applications.
- The mechanism involves activation of the central C–C bond in BCBs, with theoretical calculations confirming the carbophilic nature of the silver catalyst, promoting nucleophilic attack and ring opening.
[2+2]-Cycloaddition Approaches
Alternative methods involve [2+2]-cycloaddition reactions, often thermal or photochemical, to construct cyclobutane rings with the desired substituents.
Methodology
- Thermal or Photochemical [2+2]-Cycloaddition : Between suitable alkenes and nitriles or other unsaturated compounds.
- Starting Materials : Alkenes bearing the 2-methylpropyl group and nitrile derivatives.
- Conditions :
- UV irradiation for photochemical methods
- Elevated temperatures for thermal cycloadditions
- Catalysts such as Lewis acids or transition metals to improve yields and selectivity
Limitations
- These methods often suffer from low regio- and stereoselectivity.
- Require careful control of reaction conditions to avoid side reactions such as rearrangements or polymerizations.
Functional Group Transformations Post-Cyclization
Following initial cyclobutane formation, functionalization steps such as nitrile reduction, hydrolysis, or substitution can be employed to introduce or modify the nitrile group.
Summary of Data and Research Findings
| Preparation Method | Starting Material | Catalyst/Reagents | Key Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Strain-release ring-opening | Bicyclo[1.1.0]butane derivatives | AgBF₄ | Ambient, polar solvents | Up to 98% | High diastereoselectivity, broad scope |
| [2+2]-Cycloaddition | Alkenes + nitriles | UV or heat | Controlled temperature | Variable | Limited regioselectivity |
| Post-cyclization functionalization | Nitrile derivatives | Raney Ni, acids | Reflux | 70-85% | Versatile modifications |
Concluding Remarks
The most advanced and reliable method for synthesizing This compound involves the silver-catalyzed strain-release ring-opening of suitably substituted bicyclo[1.1.0]butanes . This approach offers high selectivity, functional group tolerance, and scalability, making it suitable for pharmaceutical and material science applications. Alternative routes such as [2+2]-cycloadditions provide supplementary pathways but generally lack the efficiency and selectivity of the strain-release methodology.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under suitable conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methylpropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with enzymes and other proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three key analogs:
1-(Cyclopropylamino)cyclobutane-1-carbonitrile
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.2 g/mol
- Substituents: Cyclopropylamino (-NH-C₃H₅) and nitrile (-C≡N).
- Physical State : Liquid.
- Key Differences: The cyclopropylamino group introduces a secondary amine, increasing polarity compared to the non-polar 2-methylpropyl substituent in the target compound. The target compound (C₉H₁₅N) has a higher molecular weight (137 g/mol) due to the larger 2-methylpropyl group.
1-Methylcyclopropanecarbonitrile
- Molecular Formula : C₅H₇N
- Molecular Weight : 81.12 g/mol
- Substituents : Methyl (-CH₃) and nitrile (-C≡N).
- Key Differences: The cyclopropane ring (3-membered) has higher ring strain than cyclobutane, leading to greater reactivity in ring-opening reactions.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₄NO₂·HCl
- Molecular Weight : ~207.67 g/mol (estimated).
- Substituents: Methylamino (-NHCH₃), ester (-COOCH₃), and hydrochloride salt.
- Key Differences: The ester group increases polarity and susceptibility to hydrolysis compared to the nitrile group. The hydrochloride salt enhances water solubility, whereas the target compound’s non-ionic nature favors organic solvents.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Lipophilicity: The 2-methylpropyl group in the target compound increases hydrophobicity compared to the cyclopropylamino and ester-containing analogs.
- Reactivity : The nitrile group’s stability under acidic/basic conditions contrasts with the ester’s hydrolytic lability.
- Ring Strain : Cyclobutane’s moderate strain balances stability and reactivity, unlike cyclopropane’s high strain.
Biological Activity
Overview of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile
This compound is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its structure suggests potential biological activities, particularly related to its carbonitrile functional group, which is often associated with diverse pharmacological effects.
Cytotoxic Effects
Some studies suggest that carbonitriles may possess cytotoxic properties. In vitro assays have shown that certain nitrile derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Neuroprotective Potential
Emerging research points to the neuroprotective effects of nitriles. They may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases, although specific studies on this compound are still needed.
Anti-inflammatory Properties
Compounds with similar structures have been noted for their anti-inflammatory effects. This could be relevant for conditions such as arthritis or other inflammatory diseases, where modulation of inflammatory pathways is beneficial.
Case Studies and Research Findings
While direct case studies on this compound are scarce, analogs and derivatives have been studied extensively:
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Study on Antimicrobial Activity :
- A study examining various nitriles found that compounds with similar structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
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Cytotoxicity Assays :
- Research involving structurally related compounds demonstrated dose-dependent cytotoxicity in human cancer cell lines, suggesting that further exploration of this compound might reveal similar properties.
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Neuroprotective Studies :
- Investigations into nitrile compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neuroprotection.
Q & A
Q. What synthetic routes are effective for preparing 1-(2-Methylpropyl)cyclobutane-1-carbonitrile with high purity?
The compound can be synthesized via cyclization reactions using precursors like substituted benzyl cyanides, followed by alkylation or borane-mediated reductions. For example, Lyle’s method (applied to analogous cyclobutane carbonitriles) involves reacting p-methylbenzyl cyanide with cyclobutane-forming agents under controlled conditions, yielding ~42% purity before purification. Post-synthesis, gas-liquid partition chromatography (glpc) is critical to achieve >99% purity . Flash column chromatography (as in photoredox-catalyzed syntheses) may also enhance purity, particularly for intermediates .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H/13C) to confirm the cyclobutane ring structure and substituent positions.
- IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and elemental composition.
- Gas chromatography (glpc) for purity assessment, as demonstrated in analogous cyclobutane carbonitrile syntheses .
Q. How are common impurities removed during synthesis?
Impurities such as unreacted boronate esters or byproducts from incomplete cyclization are typically addressed via:
- Flash column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) .
- Recrystallization in non-polar solvents to isolate the crystalline product.
- Distillation under reduced pressure (e.g., 0.3 mm Hg for similar compounds) to separate low-boiling-point contaminants .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in photoredox-catalyzed reactions?
Density Functional Theory (DFT) studies can model the compound’s radical intermediates during photoredox processes. For example, the nitrile group’s electron-withdrawing effect may stabilize transition states in deboronative radical additions. Computational analysis of bond dissociation energies (BDEs) for the cyclobutane C–C bonds can also predict ring-opening tendencies under oxidative conditions .
Q. What experimental strategies resolve contradictions in thermal stability data for strained cyclobutane derivatives?
Conflicting thermal stability reports may arise from differences in experimental setups. To address this:
- Use Differential Scanning Calorimetry (DSC) to measure decomposition temperatures under inert vs. oxidative atmospheres.
- Conduct kinetic studies (e.g., Arrhenius plots) to compare activation energies across solvents or catalysts.
- Cross-validate results with thermogravimetric analysis (TGA) to track mass loss during heating .
Q. How does the steric environment of the cyclobutane ring influence nucleophilic substitution reactions?
The isobutyl group introduces steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents. For example, in analogous 1-p-X-phenylcyclobutane derivatives, bulky substituents reduce ring strain, altering reaction rates with nucleophiles like hydroxide. Kinetic isotope effects (KIEs) and Hammett plots can quantify steric vs. electronic contributions .
Q. What role does the nitrile group play in adsorption dynamics on indoor surfaces?
The nitrile’s polarity may enhance adsorption on hydrophobic indoor materials (e.g., PVC or painted surfaces). Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map surface interactions, while quartz crystal microbalance (QCM) studies quantify adsorption kinetics under varying humidity .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and catalysts (e.g., 4CzIPN in photoredox reactions) to improve yields .
- Data Validation : Cross-reference NMR/HRMS data with literature values for analogous cyclobutane derivatives to confirm assignments .
- Safety Protocols : Follow guidelines for handling nitriles (e.g., proper ventilation, cyanide antidote availability) as outlined in chemical safety databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
